8-Bromoadenosine 3',5'-cyclic monophosphothiaoate, Sp-isomer sodium salt

説明

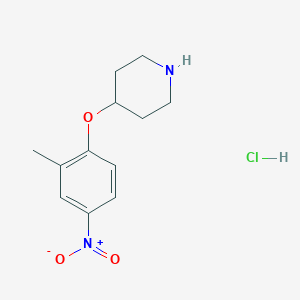

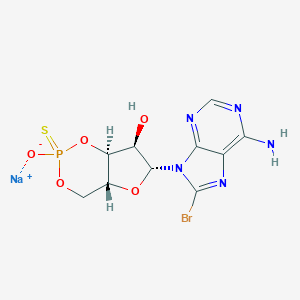

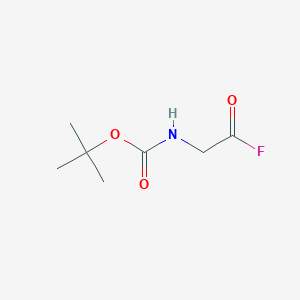

8-Bromoadenosine 3’,5’-Cyclic Monophosphothioate Sp-Isomer Sodium Salt is an activator of cAMP-dependent PKA . It is a brominated cyclic mononucleotide .

Physical And Chemical Properties Analysis

8-Bromoadenosine 3’,5’-Cyclic Monophosphothioate Sp-Isomer Sodium Salt is a powder with a molecular weight of 430.08. It is soluble in water (100 mg/mL) and is stored at −20°C .科学的研究の応用

Resistance to Hydrolysis by Phosphodiesterases

Due to its structural modifications, Rp-8-bromo-Cyclic AMPS is resistant to hydrolysis by cyclic nucleotide phosphodiesterases . This stability makes it an excellent tool for long-term studies where persistent inhibition of PKA is necessary, such as in chronic inflammation models.

Cell Signaling Studies

The compound’s ability to permeate cell membranes and its stability against hydrolysis allow it to be used in cell signaling studies . Researchers can investigate the role of cAMP in various cellular processes by observing the effects of Rp-8-bromo-Cyclic AMPS on cAMP-mediated pathways.

Modulation of Interleukin-1β Action

Rp-8-bromo-Cyclic AMPS has been used to study the modulation of interleukin-1β action in cell culture . By inhibiting basal cAMP-kinase activity, it can affect the cytokine’s action, providing insights into immune response mechanisms.

Study of Growth Factor Signaling

The compound is useful in the study of growth factor signaling pathways, such as PI3K/Akt/mTOR and MAPKs (ERK, p38, & JNK) . By antagonizing cAMP-dependent pathways, researchers can dissect the role of these signaling molecules in cell growth and differentiation.

Investigation of JAK/STAT Signaling

Rp-8-bromo-Cyclic AMPS can be employed to investigate JAK/STAT signaling pathways . Its role as a PKA inhibitor allows for the study of cAMP’s influence on this pathway, which is vital for understanding various physiological and pathological processes.

Pharmacological Tool in Kinase Research

As a pharmacological tool, Rp-8-bromo-Cyclic AMPS aids in kinase research by providing a means to inhibit kinase activity selectively . This is particularly important in the development of therapeutic agents targeting specific kinase pathways.

Applications in Neuroscience

In neuroscience research, Rp-8-bromo-Cyclic AMPS can be used to study the effects of cAMP modulation on neuronal signaling and plasticity . Its ability to cross cell membranes makes it a valuable tool for in vitro and in vivo studies of neuronal function.

特性

IUPAC Name |

sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-bromopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN5O5PS.Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(20-9)1-19-22(18,23)21-6;/h2-3,5-6,9,17H,1H2,(H,18,23)(H2,12,13,14);/q;+1/p-1/t3-,5-,6-,9-,22?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKJLJCVVXRNYGJ-QKAIHBBZSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=S)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=S)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN5NaO5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromoadenosine 3',5'-cyclic monophosphothiaoate, Sp-isomer sodium salt | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Rp-8-Bromo-Cyclic AMPS affect the formation of syncytiotrophoblasts from cytotrophoblasts?

A1: Rp-8-Bromo-Cyclic AMPS acts as an antagonist of cyclic AMP (cAMP). [] The research demonstrates that the addition of cAMP analogs promotes syncytiotrophoblast formation, evidenced by the loss of E-cadherin and desmoplakin, markers of cell-cell adhesion, and an increase in the number of nuclei per syncytium. [] Conversely, Rp-8-Bromo-Cyclic AMPS and H-89 (a cAMP-dependent protein kinase catalytic subunit inhibitor) hinder cell fusion, suggesting that cAMP signaling pathways are crucial for syncytiotrophoblast formation. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione](/img/structure/B159611.png)